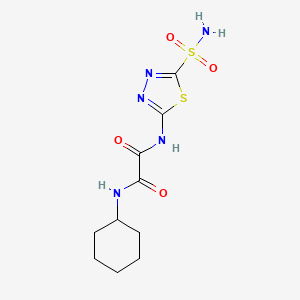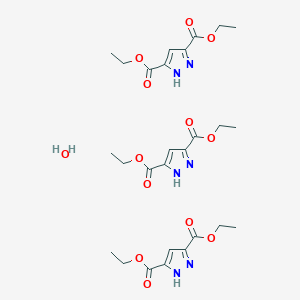
diethyl 1H-pyrazole-3,5-dicarboxylate;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 1H-pyrazole-3,5-dicarboxylate;hydrate is an organic compound with the molecular formula C9H12N2O4. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is often used as a building block in organic synthesis due to its versatile reactivity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 1H-pyrazole-3,5-dicarboxylate;hydrate can be synthesized through various methods. One common approach involves the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . Another method includes the reaction of pyrazole-3,5-dicarboxylic acid with ethanol in the presence of a dehydrating agent .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale batch reactions using optimized conditions to ensure high yield and purity. The reaction mixture is often subjected to crystallization and purification processes to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions
Diethyl 1H-pyrazole-3,5-dicarboxylate;hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyrazole-3,5-dicarboxylic acid.
Reduction: Reduction reactions can yield pyrazole derivatives with different substituents.
Substitution: It can undergo nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and efficiency .
Major Products
The major products formed from these reactions include various substituted pyrazoles, pyrazole-3,5-dicarboxylic acid, and other pyrazole derivatives .
Scientific Research Applications
Diethyl 1H-pyrazole-3,5-dicarboxylate;hydrate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of diethyl 1H-pyrazole-3,5-dicarboxylate;hydrate involves its interaction with molecular targets and pathways in biological systems. It can act as an inhibitor or activator of specific enzymes, modulate signaling pathways, and interact with cellular receptors. The exact mechanism depends on the specific application and the molecular structure of the derivatives formed .
Comparison with Similar Compounds
Similar Compounds
3,5-Diethoxycarbonylpyrazole: Similar in structure but with different substituents.
Pyrazole-3,5-dicarboxylic acid: The non-esterified form of the compound.
3,5-Dimethylpyrazole: A methyl-substituted derivative with different reactivity.
Uniqueness
Diethyl 1H-pyrazole-3,5-dicarboxylate;hydrate is unique due to its specific ester functional groups, which provide distinct reactivity and solubility properties. These characteristics make it a valuable intermediate in organic synthesis and a versatile compound for various applications .
Properties
CAS No. |
926030-27-5 |
|---|---|
Molecular Formula |
C27H38N6O13 |
Molecular Weight |
654.6 g/mol |
IUPAC Name |
diethyl 1H-pyrazole-3,5-dicarboxylate;hydrate |
InChI |
InChI=1S/3C9H12N2O4.H2O/c3*1-3-14-8(12)6-5-7(11-10-6)9(13)15-4-2;/h3*5H,3-4H2,1-2H3,(H,10,11);1H2 |
InChI Key |
BINMUCVXDQDRMM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1)C(=O)OCC.CCOC(=O)C1=CC(=NN1)C(=O)OCC.CCOC(=O)C1=CC(=NN1)C(=O)OCC.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


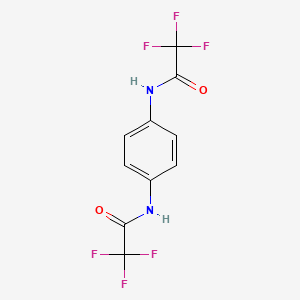
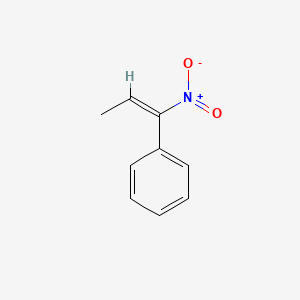
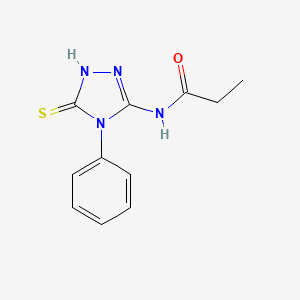
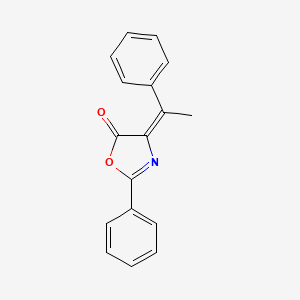
![N'-[bis(4-methoxyphenyl)methylidene]-1-methyl-1H-indole-2-carbohydrazide](/img/structure/B14172210.png)
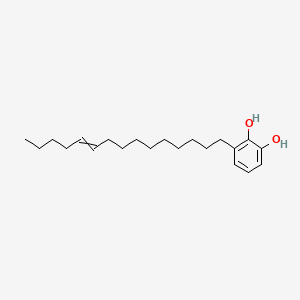

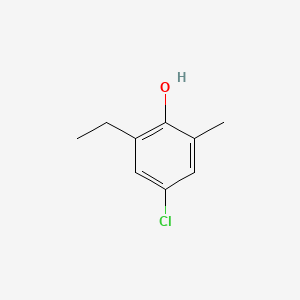
![12-Methylbenzo[a]pyrene](/img/structure/B14172240.png)
-lambda~5~-phosphane](/img/structure/B14172242.png)
![[2-(Cyclopentylamino)-2-oxoethyl] 3-(dimethylamino)benzoate](/img/structure/B14172249.png)
![1-Bromo-2-[(cyclopent-3-en-1-yl)methyl]-3,4-difluorobenzene](/img/structure/B14172268.png)
![(5E)-5-{3-ethoxy-4-[3-(3-methylphenoxy)propoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B14172270.png)
